![molecular formula C19H16F3N3OS B2757017 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 478077-02-0](/img/structure/B2757017.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone, abbreviated as 4-BTPM, is a small molecule compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to possess a range of biochemical and physiological effects, making it a potentially valuable tool for laboratory experiments.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone has shown promise in antimicrobial and antifungal applications. Research indicates that derivatives of this compound exhibit notable activity against various strains of bacteria and fungi. For example, a study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones highlighted their potential as new anti-mycobacterial chemotypes, with some derivatives showing low cytotoxicity and considerable anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016). Another study synthesized pyridine derivatives, including piperazine and benzothiazole moieties, which displayed variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel et al., 2011).
Anticancer Potential
The anticancer potential of compounds related to this compound has been explored, with some derivatives showing promising results in inhibiting the growth of various human cancer cell lines. A study on thiophene-containing 1,3-diarylpyrazole derivatives, structurally related to the compound , demonstrated significant growth inhibitory effects on Raji and HL60 cancer cells, suggesting that modifications to the core structure can enhance anticancer activity (Inceler et al., 2013).
Anticonvulsant Agents
The structure of this compound lends itself to modification, leading to derivatives with potential as anticonvulsant agents. For instance, derivatives containing the benzo[d]isoxazol-3-yl and pyrrolidin-1-yl moieties have been synthesized and evaluated for their anticonvulsant activities, with some compounds showing potency comparable to established anticonvulsant drugs (Malik & Khan, 2014).
Molecular Structure and Analysis
In-depth studies on the molecular structure and analysis of related compounds provide valuable insights into their potential applications. For example, a study on 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in the synthesis of benzothiazinone derivatives, offers insights into the structural characterization that could inform the development of new drug candidates, particularly for anti-tuberculosis treatments (Eckhardt et al., 2020).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of essential biochemical processes, thereby exerting their anti-tubercular effects .
Biochemical Pathways
This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting this enzyme, these compounds disrupt the cell wall formation, leading to the death of the bacteria .
Result of Action
Benzothiazole derivatives have demonstrated potent anti-tubercular activity, indicating their potential to inhibit the growth of mycobacterium tuberculosis .
Analyse Biochimique
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-5-3-4-13(12-14)17(26)24-8-10-25(11-9-24)18-23-15-6-1-2-7-16(15)27-18/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVCWCZRCLCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)

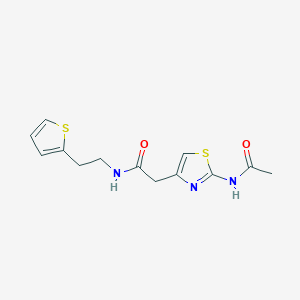
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)
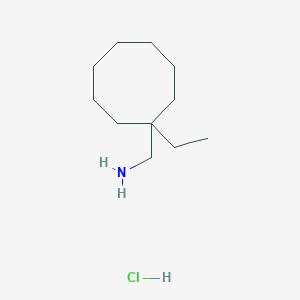
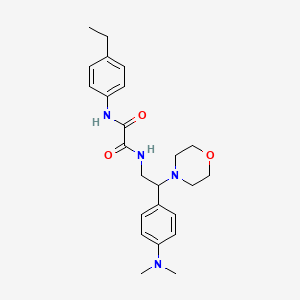
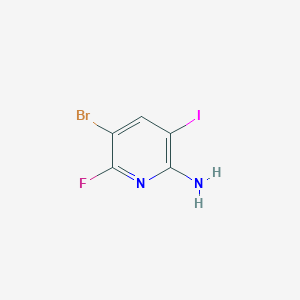


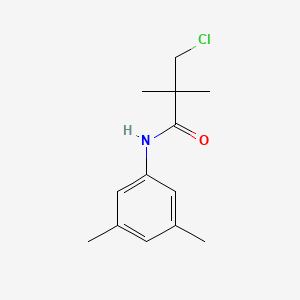

![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2756953.png)
![(Z)-ethyl 2-(benzoylimino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2756954.png)
![N-[(1-Phenylimidazol-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2756956.png)